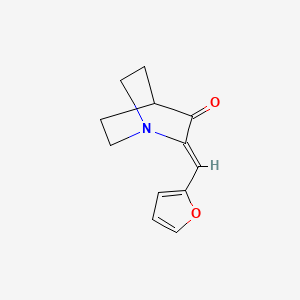

2-(2-furylmethylene)quinuclidin-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-furylmethylene)quinuclidin-3-one is a chemical compound that has been studied for various applications, primarily in the field of polymer and material science. Its molecular structure and properties allow it to be used in the synthesis of various polymers and materials.

Synthesis Analysis

Several methods for synthesizing derivatives of 2-(2-furylmethylene)quinuclidin-3-one have been explored. For instance, Xu et al. (2015) described the electrochemical synthesis of donor–acceptor type π-conjugated polymers containing this moiety, emphasizing its role in creating materials with distinct electrochemical and optical properties (Xu et al., 2015). Additionally, Sridharan and Prasad (2011) discussed the synthesis of 2-furylmethylene-2,3,4,9-tetrahydrocarbazol-1-ones, providing insights into the utility of these compounds in creating various heteroannulated derivatives (Sridharan & Prasad, 2011).

Molecular Structure Analysis

Research by Santini et al. (1995) focused on the molecular structure and conformation of geometric isomers of 2-(2-phenylbenzylidene)-3-quinuclidinone, providing valuable insights into the structural properties of related compounds (Santini et al., 1995).

Chemical Reactions and Properties

The compound's involvement in various chemical reactions has been documented. For instance, Kossmehl et al. (1994) discussed the electrochemical synthesis of poly[trans-1,2-di(2-furyl)ethylene] from derivatives of 2-(2-furylmethylene)quinuclidin-3-one, highlighting its redox properties and electrochromic behavior (Kossmehl et al., 1994).

Physical Properties Analysis

The physical properties of materials and polymers derived from this compound are significant. The work by Xu et al. (2015) exemplifies this, detailing the optical properties and colorimetry of synthesized polymers (Xu et al., 2015).

Chemical Properties Analysis

Its chemical properties, particularly in relation to polymer synthesis and material science, are well-documented. For example, Rademacher et al. (2002) explored the molecular and electronic structure of diastereomeric quinuclidine derivatives, providing insights into its chemical behavior and interactions (Rademacher et al., 2002).

Scientific Research Applications

Transition Metal Complexes

Some studies have focused on the interaction of quinuclidine derivatives with transition metals. For example, the decomposition of transition metal tetrafluoroborates by strong base ligands including quinuclidine was investigated, suggesting potential applications in coordination chemistry and metal complex synthesis (Musgrave & Lin, 1973).

Superbases

Quinuclidine scaffolds have been used to develop superbases. A study screened various pyridine and quinuclidine derivatives to identify potential strong bases, which could have implications in organic synthesis and catalysis (Bachrach & Wilbanks, 2010).

Magnetic Refrigeration and Single-Molecule Magnet Behavior

Research on lanthanide complexes based on quinuclidine derivatives has shown applications in magnetic refrigeration and single-molecule magnet behavior, indicating potential uses in advanced materials science (Fang et al., 2018).

Electrochemical Oxidation

Quinuclidine has been used in electrochemical oxidation processes. A study demonstrated its use in the functionalization of unactivated C–H bonds, which is relevant in the field of green chemistry and sustainable industrial processes (Kawamata et al., 2017).

Molecular Interaction Studies

Investigations into the molecular interactions of quinuclidine with other compounds, such as trifluoromethane, provide insights into weak hydrogen bonding mechanisms, which are essential in understanding molecular structures and reactions (Gou et al., 2014).

Drug Carrier Applications

Studies have also explored the use of quinuclidine derivatives in drug delivery systems. For instance, the attachment of drugs to polyethylene glycols involved functionalization with compounds including quinuclidine (Zalipsky, Gilon & Zilkha, 1983).

properties

IUPAC Name |

(2Z)-2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNLJEHXLQINNQQ-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=O)C2=CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN\2CCC1C(=O)/C2=C/C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5569629.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

![N-[2-(cyclopropylamino)-2-oxoethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569659.png)

![1-[(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)thio]-2-azepanone](/img/structure/B5569663.png)

![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)

![2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B5569687.png)

![5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)